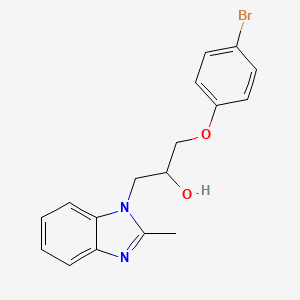
N-(2-isopropylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, commonly known as IPPA, is a chemical compound that belongs to the class of acetamides. It is a white crystalline powder that is soluble in water and organic solvents. IPPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of IPPA is not fully understood. However, it has been suggested that IPPA acts as a partial agonist of the dopamine D2 receptor and a 5-HT1A receptor agonist. It also exhibits affinity for the alpha-2 adrenergic receptor and the sigma-1 receptor. These receptor interactions are believed to contribute to IPPA's antipsychotic, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects
IPPA has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. IPPA has also been shown to reduce the levels of cortisol, a stress hormone that is associated with anxiety and depression.
实验室实验的优点和局限性
One of the advantages of using IPPA in lab experiments is its high potency and selectivity for specific receptors. This allows researchers to study the effects of IPPA on specific signaling pathways and neurotransmitter systems. However, one of the limitations of using IPPA is its potential toxicity and adverse effects on animal models. Therefore, careful consideration must be given to the dosage and administration of IPPA in lab experiments.
未来方向
There are several future directions for research on IPPA. One area of interest is the potential use of IPPA in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel IPPA derivatives with improved pharmacological properties and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of IPPA and its potential interactions with other neurotransmitter systems.
合成方法
IPPA can be synthesized using various methods, including the reaction of 2-isopropylaniline with 4-phenylpiperazine in the presence of acetic anhydride and acetic acid. The reaction mixture is then heated under reflux, and the resulting product is purified using column chromatography. Another method involves the reaction of 4-phenylpiperazine with 2-bromoacetophenone in the presence of sodium hydride and DMF. The resulting product is then treated with isopropylamine to obtain IPPA.
科学研究应用
IPPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent antipsychotic, anxiolytic, and antidepressant properties in animal models. IPPA has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17(2)19-10-6-7-11-20(19)22-21(25)16-23-12-14-24(15-13-23)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMJBZIKMTWAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5049379.png)

![4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5049391.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5049407.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5049415.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine](/img/structure/B5049422.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B5049428.png)
![N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5049436.png)
![8-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5049443.png)
![2-chloro-3-[(4-chlorophenyl)amino]naphthoquinone](/img/structure/B5049448.png)
![2-chloro-1-[3-(3-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5049463.png)
![N~1~-1-naphthyl-N~2~-[(2-nitrophenyl)sulfonyl]valinamide](/img/structure/B5049474.png)
![diethyl ({methyl[(4-methylphenyl)sulfonyl]amino}methyl)phosphonate](/img/structure/B5049482.png)